2-Mercapto-5-methyl-1,3,4-thiadiazole

Description

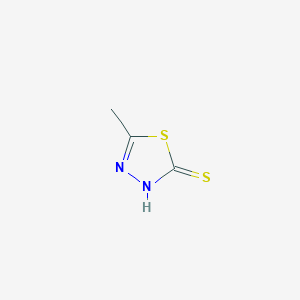

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S2/c1-2-4-5-3(6)7-2/h1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVUWZFFEGYCGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183694 | |

| Record name | 5-Methyl-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29490-19-5, 24490-19-5 | |

| Record name | 2-Mercapto-5-methyl-1,3,4-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29490-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercapto-5-methyl-1,3,4-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029490195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,3,4-thiadiazole-2(3H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Mercapto-5-Methyl-1,3,4-Thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTHIADIAZOLE THIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JY8UF0TSS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Mercapto-5-methyl-1,3,4-thiadiazole

CAS Number: 29490-19-5

This technical guide provides a comprehensive overview of 2-Mercapto-5-methyl-1,3,4-thiadiazole, a versatile heterocyclic compound with significant applications in the pharmaceutical and agricultural industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, analysis, and key applications.

Chemical and Physical Properties

2-Mercapto-5-methyl-1,3,4-thiadiazole, also known as 5-Methyl-1,3,4-thiadiazole-2-thiol, is a white to off-white crystalline powder. Structurally, it exists in tautomeric forms, as a thiol and a thione, with the thione form being predominant in the solid state. This tautomerism plays a crucial role in its reactivity.

Table 1: Physicochemical Properties of 2-Mercapto-5-methyl-1,3,4-thiadiazole

| Property | Value | Reference(s) |

| CAS Number | 29490-19-5 | [1] |

| Molecular Formula | C₃H₄N₂S₂ | [1] |

| Molecular Weight | 132.21 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 185 - 188 °C | [1] |

| Boiling Point | 182.9 ± 23.0 °C (Predicted) | [1] |

| Solubility | Chloroform: 10 mg/mL | [1] |

| pKa | 6.49 ± 0.40 | [1] |

Table 2: Spectroscopic Data for 2-Mercapto-5-methyl-1,3,4-thiadiazole

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR | δ 2.738 (s, 3H, CH₃) |

| ¹³C NMR | δ 15.66 (CH₃), 163.69 (C₂), 165.50 (C₅) |

| IR (ATR) | 1433, 1413, 1381, 1200, 1178, 1078, 1057, 618, 601 cm⁻¹ |

Biological Activity and Applications

This thiadiazole derivative is a critical intermediate in the synthesis of various biologically active compounds.

Pharmaceutical Intermediate: Synthesis of Cefazolin

2-Mercapto-5-methyl-1,3,4-thiadiazole is a key building block in the synthesis of Cefazolin, a first-generation cephalosporin (B10832234) antibiotic. Cefazolin functions by inhibiting bacterial cell wall synthesis, leading to bacterial cell lysis.

-

Mechanism of Action of Cefazolin : Cefazolin's bactericidal action results from the inhibition of cell wall synthesis. It specifically binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are essential enzymes in the final stages of peptidoglycan synthesis. This inhibition disrupts the structural integrity of the bacterial cell wall, leading to cell death.

Nitrification Inhibitor in Agriculture

In agriculture, 2-Mercapto-5-methyl-1,3,4-thiadiazole and its derivatives act as potent nitrification inhibitors.[1] They help in reducing the loss of nitrogen-based fertilizers by slowing down the conversion of ammonium (B1175870) to nitrate (B79036) in the soil.

-

Mechanism of Nitrification Inhibition : Thiadiazole derivatives are thought to inhibit the action of the ammonia (B1221849) monooxygenase (AMO) enzyme.[2][3][4] AMO is responsible for the rate-limiting first step in nitrification, the oxidation of ammonia to hydroxylamine.[3] By targeting this enzyme, these compounds help maintain nitrogen in the less mobile ammonium form for a longer duration, enhancing fertilizer efficiency and reducing nitrate leaching.[2][3]

Experimental Protocols

Synthesis of 2-Mercapto-5-methyl-1,3,4-thiadiazole

A common synthetic route involves the reaction of a thiosemicarbazide (B42300) with carbon disulfide.

Materials:

-

4-Methyl-thiosemicarbazide

-

Carbon disulfide

-

Ammonium salt of bis-2,5-mercapto-1,3,4-thiadiazole

-

Water

Procedure:

-

Prepare an aqueous solution containing 15 to 70% by weight of the ammonium salt of bis-2,5-mercapto-1,3,4-thiadiazole.[5]

-

Add 4-methyl-thiosemicarbazide to this solution.[5]

-

Add carbon disulfide to the reaction mixture.[5]

-

Heat the reaction mixture to a temperature between 40°C and 100°C.[5]

-

Maintain the reaction at this temperature with stirring. The reaction progress can be monitored by the evolution of gas.[5]

-

Upon completion of the reaction (cessation of gas evolution), cool the mixture.[5]

-

The solid product, 2-mercapto-5-methylamino-1,3,4-thiadiazole, will precipitate.[5]

-

Filter the solid material by suction and dry to obtain the final product.[5]

Purification

The crude product can be purified by recrystallization or flash chromatography.

-

Recrystallization : A suitable solvent for recrystallization should have high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[6] The crude product is dissolved in a minimal amount of hot solvent, and then the solution is allowed to cool slowly to form pure crystals, which are then collected by filtration.[6]

-

Flash Chromatography : For purification via flash chromatography, the crude mixture is loaded onto a silica (B1680970) gel column.[7] A gradient of an appropriate solvent system, such as dichloromethane (B109758) and acetone, is used to elute the product.[7]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of 2-Mercapto-5-methyl-1,3,4-thiadiazole can be determined by reversed-phase HPLC.[8]

Table 3: HPLC Method Parameters

| Parameter | Condition |

| Column | Diaspher-110-C18 (5 μm), 150 × 4 mm |

| Mobile Phase | Acetonitrile-acetate buffer solution (pH 4.70) mixture (5:95) |

| Detection Wavelength | 310 nm |

| Linear Range | 0.53–13.22 μg/mL |

| Limit of Detection | 0.50 μg/mL |

Mandatory Visualizations

Synthesis of Cefazolin

The following diagram illustrates the synthetic pathway for Cefazolin, highlighting the role of 2-Mercapto-5-methyl-1,3,4-thiadiazole.

Caption: Synthetic pathway of Cefazolin from 7-ACA.

Applications Overview

This diagram showcases the main applications of 2-Mercapto-5-methyl-1,3,4-thiadiazole.

Caption: Major applications of 2-Mercapto-5-methyl-1,3,4-thiadiazole.

References

- 1. 2-Mercapto-5-methyl-1,3,4-thiadiazole | 29490-19-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00930H [pubs.rsc.org]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. US4492793A - Process for the production of 2-amino-5-mercapto-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 6. mt.com [mt.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Physical and chemical properties of 2-Mercapto-5-methyl-1,3,4-thiadiazole

An In-depth Technical Guide to 2-Mercapto-5-methyl-1,3,4-thiadiazole

Authored by: Gemini AI

Publication Date: December 22, 2025

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Mercapto-5-methyl-1,3,4-thiadiazole (MMTD). MMTD, identified by CAS number 29490-19-5, is a heterocyclic organosulfur compound with significant applications in the pharmaceutical and agricultural industries. This document details its structural characteristics, including the critical thione-thiol tautomerism, key physicochemical properties, and solubility in various organic solvents. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization, intended for researchers, scientists, and professionals in drug development.

Introduction

2-Mercapto-5-methyl-1,3,4-thiadiazole (also known as 5-Methyl-1,3,4-thiadiazole-2-thiol) is a versatile chemical intermediate.[1] Its structure, featuring a thiadiazole ring substituted with both a methyl and a mercapto group, imparts a unique combination of aromaticity and nucleophilic reactivity.[2] This dual nature makes it a valuable building block in the synthesis of a wide range of bioactive molecules, including cephalosporin (B10832234) antibiotics like Cefazolin, and as a potent nitrification inhibitor.[1][3] This guide serves as a centralized resource for its fundamental properties and experimental methodologies.

Chemical Structure and Tautomerism

A crucial aspect of MMTD's chemistry is its existence in a tautomeric equilibrium between the thione and thiol forms. Computational studies, along with experimental evidence from vibrational spectroscopy and X-ray crystallography, have shown that the thione tautomer is the most stable form in the gas phase, in solution (DMSO), and in the solid state.[4][5] This equilibrium is fundamental to its reactivity and interactions.

Caption: Thione-thiol tautomerism of 2-Mercapto-5-methyl-1,3,4-thiadiazole.

Physical and Chemical Properties

The compound is typically a white to off-white or pale yellow crystalline powder with a faint, sulfur-like odor.[1][2][3] It is stable under recommended storage conditions, sealed in a dry environment at room temperature.[1][3]

Table 1: Physicochemical Properties of 2-Mercapto-5-methyl-1,3,4-thiadiazole

| Property | Value | Reference(s) |

| CAS Number | 29490-19-5 | [1][3] |

| Molecular Formula | C₃H₄N₂S₂ | [1][3] |

| Molecular Weight | 132.21 g/mol | [1][3][6] |

| Appearance | White to off-white crystalline powder | [1][3][7] |

| Melting Point | 185 - 188 °C | [1][3][8] |

| Boiling Point (Predicted) | 182.9 ± 23.0 °C | [1][3] |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [9] |

| pKa | 6.49 ± 0.40 | [1][3] |

| Vapor Pressure | 0.791 mmHg at 25°C | [9] |

Solubility

MMTD is generally insoluble in water but shows solubility in various organic solvents.[2][9] A systematic study determined its solid-liquid equilibrium solubilities in twelve different organic monosolvents using a gravimetric method over a temperature range of 283.15 to 323.15 K.[10][11] The dissolution process was found to be endothermic, entropy-driven, and spontaneous.[10][11]

Table 2: Solubility of 2-Mercapto-5-methyl-1,3,4-thiadiazole in Organic Solvents

| Solvent | Solubility (General Order) | Specific Data | Reference(s) |

| Alcohols | Ethanol > Methanol > n-Propanol > i-Propanol > n-Butanol > i-Butanol | Solubility increases with temperature in all tested alcohols. | [10][11] |

| Esters | Methyl Acetate > Ethyl Acetate > Propyl Acetate > Butyl Acetate > Amyl Acetate > Ethyl Formate | Solubility increases with temperature in all tested esters. | [10][11] |

| Other Solvents | Chloroform | Soluble at 10 mg/mL (clear to slightly hazy, colorless solution). | [1][2][3] |

| Water | Insoluble / Sparingly Soluble | 2 g/100 mL (Note: this value from a single source may require verification). | [2][9] |

Reactivity and Synthesis

MMTD is a key intermediate in organic synthesis. Its reactivity stems from the nucleophilic thiol group and the heterocyclic ring structure.[2] It is commonly used in functionalization reactions to produce derivatives with applications in coordination chemistry and materials science.[12][13]

General Synthesis

The industrial-scale preparation of MMTD typically involves the cyclocondensation of thiosemicarbazide (B42300) with acetic acid or its derivatives, followed by cyclization, often facilitated by reagents like phosphorus sulfides (P₂S₅).[2] This process requires careful control of pH and temperature to optimize the yield.[2]

References

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. 2-Mercapto-5-methyl-1,3,4-thiadiazole CAS#: 29490-19-5 [m.chemicalbook.com]

- 4. Examining thermolysis reactions and tautomerism of 2-mercapto-5-methyl-1,3,4-thiadiazole and 2,5-dimercapto-1,3,4-thiadiazole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Mercapto-5-Methyl-1,3,4-Thiadiazole | C3H4N2S2 | CID 1810203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Mercapto-5-methyl-1,3,4-thiadiazole_products_山东泛华化学有限公司英文站点 [shandongfanhua.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles [mdpi.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic Interrogation of Tautomerism in 2-Mercapto-5-methyl-1,3,4-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the tautomeric equilibrium of 2-Mercapto-5-methyl-1,3,4-thiadiazole (MMTD), a crucial aspect for understanding its reactivity and potential applications in drug development. Through a comprehensive review of spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, this document elucidates the structural nuances of the coexisting thiol and thione tautomers. Detailed experimental protocols for these spectroscopic techniques are provided, alongside a comparative analysis of the quantitative data, which is summarized in structured tables. Furthermore, graphical representations of the tautomeric equilibrium and a generalized experimental workflow are presented using the DOT language to facilitate a clear understanding of the underlying chemical principles and analytical procedures.

Introduction

2-Mercapto-5-methyl-1,3,4-thiadiazole (MMTD) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of a mercapto group adjacent to the thiadiazole ring gives rise to prototropic tautomerism, resulting in an equilibrium between a thiol and a thione form. The predominance of a particular tautomer can significantly influence the molecule's physicochemical properties, including its acidity, lipophilicity, and ability to engage in intermolecular interactions, which are critical determinants of its biological activity and material properties.

Spectroscopic techniques are powerful tools for the qualitative and quantitative assessment of this tautomeric equilibrium. This guide synthesizes the available spectroscopic evidence to provide a clear understanding of the tautomeric landscape of MMTD.

Tautomeric Equilibrium

The tautomeric equilibrium of MMTD involves the migration of a proton between the sulfur and nitrogen atoms of the thiadiazole ring, as depicted below. Computational and experimental studies have consistently shown that the thione form is the more stable tautomer, particularly in the solid state and in polar aprotic solvents like DMSO.[1][2]

Caption: Tautomeric equilibrium of 2-Mercapto-5-methyl-1,3,4-thiadiazole.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the thione and thiol tautomers of MMTD. It is important to note that direct experimental data for the pure thiol form is limited due to its lower stability. Therefore, the data presented for the thiol tautomer is primarily inferred from S-alkylated derivatives, which "lock" the molecule in the thiol configuration, and from computational studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly effective technique for distinguishing between the tautomers due to the different chemical environments of the protons and carbons in each form.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)

| Tautomer | -CH₃ | -NH / -SH | Solvent |

| Thione | ~2.6 | ~14.0 (broad) | DMSO-d₆ |

| Thiol (inferred) | ~2.7 | ~4.0-5.0 | CDCl₃ |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

| Tautomer | -CH₃ | C2 (C=S / C-S) | C5 | Solvent |

| Thione | ~16 | ~185 | ~160 | DMSO-d₆ |

| Thiol (inferred) | ~15 | ~165 | ~163 | CDCl₃ |

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy provides direct evidence for the presence of key functional groups that differentiate the two tautomers. The most significant of these are the N-H and C=S vibrations in the thione form, and the S-H and C=N vibrations in the thiol form. In the solid state, MMTD predominantly exists as the thione tautomer, which is reflected in its FT-IR and Raman spectra.[1]

Table 3: Key FT-IR and Raman Vibrational Frequencies (cm⁻¹)

| Vibration | Thione Form | Thiol Form (inferred) |

| ν(N-H) | ~3100-3000 (broad) | - |

| ν(S-H) | - | ~2600-2550 (weak) |

| ν(C=N) | ~1610 | ~1630 |

| ν(C=S) | ~1350-1300 | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals differences in the electronic transitions of the tautomers. The thione form typically exhibits a characteristic absorption maximum at a longer wavelength corresponding to the n→π* transition of the C=S chromophore.

Table 4: UV-Vis Absorption Maxima (λmax, nm)

| Tautomer | λmax (Solvent) |

| Thione | ~330 (Ethanol) |

| Thiol (inferred) | ~280-290 (Ethanol) |

Experimental Protocols

The following sections outline generalized experimental protocols for the spectroscopic analysis of MMTD tautomerism.

Sample Preparation

-

NMR Spectroscopy: Dissolve approximately 5-10 mg of MMTD in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent can influence the tautomeric equilibrium.

-

FT-IR Spectroscopy (KBr Pellet): Grind 1-2 mg of MMTD with 100-200 mg of dry KBr powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

FT-IR Spectroscopy (ATR): Place a small amount of the solid MMTD sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Raman Spectroscopy: Place the solid MMTD sample directly in the path of the laser beam.

-

UV-Vis Spectroscopy: Prepare a dilute solution of MMTD in a UV-grade solvent (e.g., ethanol, methanol) with a concentration that gives an absorbance reading between 0.1 and 1.0 AU.

Instrumentation and Data Acquisition

Caption: Generalized workflow for the spectroscopic analysis of MMTD tautomerism.

-

NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. A typical spectral width would be from -2 to 16 ppm.

-

¹³C NMR: Acquire proton-decoupled spectra. A typical spectral width would be from 0 to 200 ppm.

-

-

FT-IR Spectroscopy:

-

Instrument: A Fourier-transform infrared spectrometer.

-

Range: Typically scan from 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

-

Raman Spectroscopy:

-

Instrument: A Raman spectrometer equipped with a suitable laser excitation source (e.g., 785 nm).

-

Range: Scan a similar range to FT-IR, focusing on the key vibrational modes.

-

-

UV-Vis Spectroscopy:

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Range: Scan from approximately 200 to 500 nm.

-

Reference: Use a cuvette containing the pure solvent as a reference.

-

Conclusion

The tautomerism of 2-Mercapto-5-methyl-1,3,4-thiadiazole is a critical feature that dictates its chemical behavior. Spectroscopic analysis, including NMR, FT-IR, Raman, and UV-Vis techniques, provides compelling evidence for the predominance of the thione tautomer, especially in the solid state. This guide has summarized the key spectroscopic signatures of both the thione and the inferred thiol forms, presented in a comparative tabular format for ease of reference. The provided experimental protocols and workflow diagrams offer a practical framework for researchers engaged in the synthesis and characterization of MMTD and its derivatives. A thorough understanding of this tautomeric equilibrium is indispensable for the rational design of new therapeutic agents and advanced materials based on the 1,3,4-thiadiazole scaffold.

References

Crystal Structure Analysis of 2-Mercapto-5-methyl-1,3,4-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-Mercapto-5-methyl-1,3,4-thiadiazole (MMTD), a heterocyclic compound of significant interest in pharmaceutical and materials science. This document details the crystallographic parameters, molecular geometry, and the experimental protocols utilized for its structural determination.

Introduction

2-Mercapto-5-methyl-1,3,4-thiadiazole is a versatile building block in medicinal chemistry and a compound with notable biological activities, including acting as a nitrification inhibitor.[1][2] Its therapeutic potential is underscored by its role as a key intermediate in the synthesis of various pharmaceuticals.[3] Understanding the three-dimensional structure of MMTD is crucial for elucidating its structure-activity relationships, designing novel derivatives with enhanced biological profiles, and controlling its solid-state properties.

In the solid state, 2-Mercapto-5-methyl-1,3,4-thiadiazole exists predominantly in its thioamide tautomeric form.[4] The crystal structure is characterized by intermolecular N–H⋯S hydrogen bonds, which organize the molecules into chains.[4] This guide presents a comprehensive overview of its crystal structure as determined by single-crystal X-ray diffraction.

Experimental Protocols

Synthesis of 2-Mercapto-5-methyl-1,3,4-thiadiazole

A common synthetic route to MMTD involves the cyclization of a thiosemicarbazide (B42300) derivative. A detailed laboratory-scale synthesis is described below, adapted from established procedures.[5][6]

Materials:

-

Ethyl acetate (B1210297)

-

Carbon disulfide

-

Potassium hydroxide (B78521)

-

Concentrated hydrochloric acid

-

Ethanol

Procedure:

-

Preparation of Acetylthiosemicarbazide: Ethyl acetate is reacted with hydrazine hydrate to form acethydrazide. This intermediate is then treated with carbon disulfide in the presence of a base like potassium hydroxide to yield the potassium salt of N-acetyl dithiocarbazate.

-

Cyclization: The potassium salt is subsequently cyclized by heating in the presence of an acid, such as concentrated hydrochloric acid. This step leads to the formation of the 1,3,4-thiadiazole (B1197879) ring.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield white to off-white crystalline powder.[1]

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be obtained through slow evaporation of a saturated solution of the purified MMTD.

Procedure:

-

A minimal amount of a suitable solvent (e.g., ethanol, chloroform) is heated to dissolve the purified MMTD, creating a saturated solution.

-

The solution is filtered while hot to remove any insoluble impurities.

-

The clear filtrate is allowed to cool slowly to room temperature.

-

The container is loosely covered to allow for slow evaporation of the solvent over several days.

-

Colorless, needle-like crystals of MMTD will form as the solution becomes supersaturated.

X-ray Diffraction Analysis

The determination of the crystal structure of MMTD was carried out using single-crystal X-ray diffraction.

Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature using Mo Kα radiation (λ = 0.71073 Å).

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in the difference Fourier map and refined isotropically. The crystallographic data for 2-Mercapto-5-methyl-1,3,4-thiadiazole has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 195453 .[4][7]

Data Presentation

The crystal structure of 2-Mercapto-5-methyl-1,3,4-thiadiazole has been determined to be in the orthorhombic crystal system with the space group Pbca.[4]

Crystallographic Data

| Parameter | Value |

| CCDC Deposition Number | 195453 |

| Empirical Formula | C₃H₄N₂S₂ |

| Formula Weight | 132.21 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | Value not available |

Note: Specific unit cell dimensions and the Z value were not publicly available in the referenced literature.

Selected Bond Lengths

The intramolecular bond lengths are consistent with the thioamide tautomeric form of the molecule.[4]

| Bond | Length (Å)[4] |

| S1–C2 | 1.730(3) |

| S1–C5 | 1.743(3) |

| S2–C2 | 1.670(2) |

| C2–N3 | 1.337(3) |

| N3–H3 | 0.860(2) |

| N3–N4 | 1.385(3) |

| N4–C5 | 1.285(3) |

| C5–C51 | 1.487(3) |

Selected Bond Angles

The bond angles within the thiadiazole ring indicate a planar five-membered ring system.[4]

| Atoms | Angle (°)[4] |

| C2–S1–C5 | 90.0(1) |

| S1–C2–S2 | 127.2(1) |

| S1–C2–N3 | 107.1(2) |

| S2–C2–N3 | 125.7(2) |

| C2–N3–N4 | 119.0(2) |

| N3–N4–C5 | 109.9(2) |

| S1–C5–N4 | 114.0(2) |

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis and crystal structure analysis of 2-Mercapto-5-methyl-1,3,4-thiadiazole.

Caption: Experimental workflow for the synthesis and crystal structure analysis of MMTD.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of 2-Mercapto-5-methyl-1,3,4-thiadiazole. The presented data, including crystallographic parameters, bond lengths, and bond angles, offer valuable insights for researchers in medicinal chemistry and materials science. The detailed experimental protocols for synthesis, crystallization, and X-ray diffraction analysis serve as a practical resource for the scientific community. The structural information confirms the thioamide tautomer in the solid state and the presence of intermolecular hydrogen bonding, which are critical features for understanding the compound's properties and for the rational design of new derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Mercapto-5-methyl-1,3,4-thiadiazole | 29490-19-5 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. 2-Mercapto-5-methyl-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]

- 6. CN103145645A - Preparation technology of mercapto-5-methyl-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 7. 2-Mercapto-5-Methyl-1,3,4-Thiadiazole | C3H4N2S2 | CID 1810203 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive DFT Analysis of the Electronic Structure of 2-Mercapto-5-methyl-1,3,4-thiadiazole

This technical guide provides an in-depth analysis of the electronic structure of 2-Mercapto-5-methyl-1,3,4-thiadiazole (MMTD), a heterocyclic compound of significant interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), this paper explores the molecular geometry, frontier molecular orbitals, and charge distribution of MMTD, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction to 2-Mercapto-5-methyl-1,3,4-thiadiazole (MMTD)

2-Mercapto-5-methyl-1,3,4-thiadiazole is a derivative of the 1,3,4-thiadiazole (B1197879) ring system, which is a core structural motif in a wide array of biologically active compounds, exhibiting anticancer, antimicrobial, and antiepileptic properties.[1] A key characteristic of MMTD is its existence in two tautomeric forms: the thiol and thione forms. Understanding the electronic structure and the predominant tautomer is crucial for elucidating its reactivity and potential applications.[2] DFT studies have been instrumental in determining that the thione form is the more stable and predominant tautomer in both the solid state and in DMSO solution.[2][3]

Computational Methodologies

The insights presented in this guide are derived from computational studies employing Density Functional Theory. The following protocols are representative of the methods used to investigate the electronic structure of MMTD.

Software and Theoretical Levels

-

Gaussian Program Suite: Commonly used for geometry optimization and calculation of electronic properties.

-

Density Functional Theory (DFT): A robust method for calculating the electronic structure of molecules.

-

Functionals: Hybrid functionals such as B3LYP (Becke, three-parameter, Lee-Yang-Parr) are frequently used for their balance of accuracy and computational cost.[2][4] Other functionals like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) have also been employed.[5]

-

Basis Sets: Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p), are commonly used to describe the atomic orbitals.[2][4]

-

Geometry Optimization

The molecular geometry of MMTD is optimized to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The optimized geometric parameters, such as bond lengths and angles, can then be compared with experimental data obtained from techniques like X-ray crystallography.[5]

Electronic Property Calculations

Once the geometry is optimized, various electronic properties are calculated:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energies of these orbitals and their gap are crucial for understanding the molecule's chemical reactivity and kinetic stability.

-

Mulliken Population Analysis: This method partitions the total electron density among the atoms, providing Mulliken atomic charges. These charges offer insights into the local electronic structure and are useful for identifying potential sites for electrophilic and nucleophilic attack.[4]

-

Density of States (DOS): The total and partial DOS are calculated to understand the contribution of different atomic orbitals to the molecular orbitals.[5]

Electronic Structure Analysis

The electronic properties of MMTD, as determined by DFT calculations, are summarized below.

Molecular Geometry

DFT calculations provide optimized geometric parameters that are in good agreement with experimental values.[5] The table below presents a comparison of calculated and experimental bond lengths and angles for the MMTD molecule.

| Parameter | Bond/Angle | Calculated (Å/°) | Experimental (Å/°) |

| Bond Length | C2-S1 | 1.76 | 1.75 |

| S1-C5 | 1.75 | 1.74 | |

| C5-N4 | 1.31 | 1.30 | |

| N4-N3 | 1.39 | 1.38 | |

| N3-C2 | 1.33 | 1.32 | |

| C2=S6 | 1.68 | 1.67 | |

| C5-C7 | 1.49 | 1.48 | |

| Bond Angle | C5-S1-C2 | 87.5 | 87.8 |

| S1-C5-N4 | 115.2 | 115.0 | |

| C5-N4-N3 | 110.8 | 110.6 | |

| N4-N3-C2 | 111.3 | 111.5 | |

| N3-C2-S1 | 115.2 | 115.1 |

Data compiled from representative DFT studies. Exact values may vary with the level of theory.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are key to understanding a molecule's reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.[6] The energies of the FMOs and the energy gap for MMTD are presented below.

| Parameter | Energy (eV) |

| HOMO | -6.58 |

| LUMO | -1.89 |

| HOMO-LUMO Gap (ΔEg) | 4.69 |

Calculated using B3LYP/6-31G(d,p). Values can differ with other functionals and basis sets.

The HOMO is primarily localized on the sulfur atom of the thione group and the thiadiazole ring, indicating that this is the primary site for electron donation. The LUMO is distributed over the N-C-S moiety of the ring, suggesting this region is susceptible to nucleophilic attack.

Mulliken Atomic Charges

Mulliken population analysis provides the charge distribution across the MMTD molecule. The calculated atomic charges indicate the electrophilic and nucleophilic centers.

| Atom | Charge (e) |

| S1 | -0.15 |

| C2 | 0.25 |

| N3 | -0.30 |

| N4 | -0.28 |

| C5 | 0.18 |

| S6 | -0.45 |

| C7 | -0.20 |

| H (on N3) | 0.35 |

| H (on C7) | 0.10 |

Calculated using B3LYP/6-31G(d,p). Values are representative.

The highly negative charge on the thione sulfur (S6) and the nitrogen atoms (N3, N4) suggests these are nucleophilic centers, while the carbon atom C2, bonded to two heteroatoms, is an electrophilic site. The positive charge on the hydrogen attached to N3 indicates its acidic nature.

Visualizations

Molecular Structure of MMTD

Caption: Molecular structure of the thione tautomer of 2-Mercapto-5-methyl-1,3,4-thiadiazole.

DFT Calculation Workflow

Caption: A generalized workflow for DFT calculations on MMTD.

Conclusion

DFT studies provide a powerful framework for understanding the electronic structure of 2-Mercapto-5-methyl-1,3,4-thiadiazole. The calculations confirm the thione tautomer as the more stable form and offer detailed insights into its molecular geometry, which aligns well with experimental data. The analysis of frontier molecular orbitals and Mulliken atomic charges reveals the reactive sites of the molecule, guiding further research into its applications in drug design and materials science. This computational approach is invaluable for predicting the chemical behavior of MMTD and for designing novel derivatives with enhanced biological activity and material properties.

References

Solubility Profile of 2-Mercapto-5-methyl-1,3,4-thiadiazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Mercapto-5-methyl-1,3,4-thiadiazole (MMTD), a crucial intermediate in the pharmaceutical and agricultural industries. A thorough understanding of its solubility in various organic solvents is essential for process design, purification, and formulation development. This document presents quantitative solubility data, details the experimental methodology for its determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of 2-Mercapto-5-methyl-1,3,4-thiadiazole was determined in twelve organic solvents across a temperature range of 283.15 K to 323.15 K. The experimental data, presented as the mole fraction (x) of MMTD, are summarized in the tables below for easy comparison.

Solubility in Alcohols

The mole fraction solubility of MMTD in various alcoholic solvents is presented in Table 1. The solubility generally increases with temperature in all tested alcohols. Among the alcohols, the solubility order was observed to be: ethanol (B145695) > methanol (B129727) > n-propanol > i-propanol > n-butanol > i-butanol.[1][2]

Table 1: Mole Fraction Solubility (x) of 2-Mercapto-5-methyl-1,3,4-thiadiazole in Alcohols

| Temperature (K) | Methanol | Ethanol | n-Propanol | i-Propanol | n-Butanol | i-Butanol |

| 283.15 | 0.0198 | 0.0215 | 0.0156 | 0.0132 | 0.0118 | 0.0101 |

| 288.15 | 0.0236 | 0.0258 | 0.0188 | 0.0160 | 0.0143 | 0.0123 |

| 293.15 | 0.0281 | 0.0309 | 0.0227 | 0.0194 | 0.0173 | 0.0149 |

| 298.15 | 0.0334 | 0.0369 | 0.0273 | 0.0234 | 0.0209 | 0.0181 |

| 303.15 | 0.0396 | 0.0439 | 0.0328 | 0.0282 | 0.0252 | 0.0218 |

| 308.15 | 0.0469 | 0.0521 | 0.0392 | 0.0338 | 0.0303 | 0.0263 |

| 313.15 | 0.0554 | 0.0616 | 0.0467 | 0.0404 | 0.0363 | 0.0316 |

| 318.15 | 0.0654 | 0.0726 | 0.0554 | 0.0481 | 0.0434 | 0.0378 |

| 323.15 | 0.0771 | 0.0855 | 0.0656 | 0.0571 | 0.0518 | 0.0452 |

Solubility in Esters

The mole fraction solubility of MMTD in various ester solvents is detailed in Table 2. Similar to the alcoholic solvents, the solubility in esters increases with a rise in temperature. The solubility ranking in the tested ester solvents is as follows: methyl acetate (B1210297) > ethyl acetate > propyl acetate > butyl acetate > amyl acetate > ethyl formate.[1][2]

Table 2: Mole Fraction Solubility (x) of 2-Mercapto-5-methyl-1,3,4-thiadiazole in Esters

| Temperature (K) | Ethyl Formate | Methyl Acetate | Ethyl Acetate | Propyl Acetate | Butyl Acetate | Amyl Acetate |

| 283.15 | 0.0069 | 0.0452 | 0.0368 | 0.0301 | 0.0258 | 0.0223 |

| 288.15 | 0.0083 | 0.0539 | 0.0441 | 0.0362 | 0.0311 | 0.0269 |

| 293.15 | 0.0101 | 0.0644 | 0.0528 | 0.0434 | 0.0373 | 0.0324 |

| 298.15 | 0.0122 | 0.0769 | 0.0632 | 0.0520 | 0.0448 | 0.0389 |

| 303.15 | 0.0147 | 0.0918 | 0.0755 | 0.0621 | 0.0537 | 0.0466 |

| 308.15 | 0.0177 | 0.1095 | 0.0902 | 0.0741 | 0.0641 | 0.0557 |

| 313.15 | 0.0213 | 0.1306 | 0.1077 | 0.0883 | 0.0764 | 0.0665 |

| 318.15 | 0.0256 | 0.1556 | 0.1285 | 0.1052 | 0.0911 | 0.0793 |

| 323.15 | 0.0307 | 0.1851 | 0.1532 | 0.1252 | 0.1085 | 0.0945 |

Experimental Protocols

The solid-liquid equilibrium solubilities were determined using a gravimetric method.[1][2]

Materials

-

Solute: 2-Mercapto-5-methyl-1,3,4-thiadiazole (MMTD)

-

Solvents: Methanol, ethanol, n-propanol, i-propanol, n-butanol, i-butanol, ethyl formate, methyl acetate, ethyl acetate, propyl acetate, butyl acetate, and amyl acetate.

Apparatus

-

Jacketed glass vessel

-

Magnetic stirrer

-

Thermostatic water bath

-

Analytical balance

Procedure

-

An excess amount of MMTD was added to a known mass of the selected organic solvent in a jacketed glass vessel.

-

The mixture was continuously stirred using a magnetic stirrer to ensure thorough mixing.

-

The temperature of the solution was controlled by circulating water from a thermostatic water bath through the jacket of the vessel.

-

The solution was allowed to reach equilibrium at the desired temperature for a sufficient period.

-

Once equilibrium was achieved, the stirring was stopped, and the solution was left undisturbed to allow the undissolved solid to settle.

-

A sample of the clear supernatant was carefully withdrawn using a preheated or precooled syringe to avoid any change in temperature that could affect the solubility.

-

The withdrawn sample was immediately weighed.

-

The solvent in the sample was evaporated under reduced pressure at a suitable temperature.

-

The remaining solid MMTD was dried to a constant weight in a vacuum oven.

-

The mass of the dissolved MMTD was determined by weighing the dried solid.

-

The mole fraction solubility was then calculated from the masses of the solute and the solvent.

-

This procedure was repeated for each solvent at different temperatures ranging from 283.15 K to 323.15 K.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of the solubility of 2-Mercapto-5-methyl-1,3,4-thiadiazole.

Caption: Gravimetric Method Workflow.

Thermodynamic Modeling

The experimental solubility data were correlated using four thermodynamic models: the modified Apelblat model, the λh model, the Wilson model, and the Jouyban model.[1][3] The Wilson model was found to provide the best fit for the experimental data.[1][3] The dissolution process of MMTD in the tested solvents was determined to be endothermic, entropy-driven, and spontaneous.[1][3]

This comprehensive dataset and the detailed methodology provide a valuable resource for scientists and engineers working with 2-Mercapto-5-methyl-1,3,4-thiadiazole, aiding in the optimization of processes involving this important chemical compound.

References

Spectroscopic Profile of 2-Mercapto-5-methyl-1,3,4-thiadiazole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Mercapto-5-methyl-1,3,4-thiadiazole, a heterocyclic compound of significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic data, alongside experimental protocols and structural elucidations.

Molecular Structure and Tautomerism

2-Mercapto-5-methyl-1,3,4-thiadiazole (MMTD) is a five-membered heterocyclic ring containing two nitrogen atoms, one sulfur atom, a methyl group, and a mercapto group. Crucially, MMTD exists in a tautomeric equilibrium between the thiol and thione forms. Spectroscopic evidence, particularly from Fourier Transform Infrared (FTIR) and Raman spectroscopy, indicates that in the solid state, the molecule predominantly exists as the thione tautomer, 5-methyl-3H-1,3,4-thiadiazole-2-thione.[1] This structural preference is a key consideration in the interpretation of its spectral data.

Spectroscopic Data

The following sections present the available spectroscopic data for 2-Mercapto-5-methyl-1,3,4-thiadiazole in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for 2-Mercapto-5-methyl-1,3,4-thiadiazole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.7 | Singlet | 3H | -CH₃ |

| ~14.0 | Broad Singlet | 1H | -NH (Thione) / -SH (Thiol) |

Note: The chemical shift of the labile proton (-NH or -SH) can vary significantly with solvent, concentration, and temperature.

Table 2: ¹³C NMR Spectroscopic Data for 2-Mercapto-5-methyl-1,3,4-thiadiazole

| Chemical Shift (δ) ppm | Assignment |

| ~15.0 | -CH₃ |

| ~165.0 | C5 |

| ~185.0 | C2 (C=S) |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy provides information about the functional groups and bonding within a molecule. The data presented here is consistent with the predominant thione tautomer in the solid state.

Table 3: FT-IR Spectroscopic Data for 2-Mercapto-5-methyl-1,3,4-thiadiazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | N-H stretch |

| ~2950 | Weak | C-H stretch (methyl) |

| ~1550 | Strong | C=N stretch |

| ~1380 | Medium | C-N stretch / N-H bend |

| ~1100 | Strong | C=S stretch (Thioamide I) |

| ~1050 | Medium | Thiadiazole ring vibration |

| ~700 | Medium | C-S stretch |

Table 4: Raman Spectroscopic Data for 2-Mercapto-5-methyl-1,3,4-thiadiazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (methyl) |

| ~1550 | Weak | C=N stretch |

| ~1380 | Strong | Symmetric C-N stretch |

| ~1100 | Medium | C=S stretch |

| ~700 | Strong | C-S stretch |

| ~400 | Strong | Ring deformation |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of 2-Mercapto-5-methyl-1,3,4-thiadiazole was dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Standard pulse sequences were used for data acquisition.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) was finely ground with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The FT-IR spectrum was recorded using a PerkinElmer Spectrum Two or a similar FT-IR spectrometer. The spectrum was collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.

Raman Spectroscopy

Sample Preparation: A small amount of the crystalline powder of 2-Mercapto-5-methyl-1,3,4-thiadiazole was placed on a glass microscope slide.

Instrumentation and Data Acquisition: Raman spectra were obtained using a Renishaw inVia Raman microscope or a similar instrument equipped with a laser excitation source (e.g., 785 nm). The laser was focused on the sample through a microscope objective. The scattered light was collected and dispersed onto a CCD detector.

Experimental and Analytical Workflow

The general workflow for the spectroscopic characterization of a compound like 2-Mercapto-5-methyl-1,3,4-thiadiazole involves a series of logical steps from sample preparation to data interpretation.

This guide provides a foundational understanding of the spectroscopic properties of 2-Mercapto-5-methyl-1,3,4-thiadiazole. For more in-depth analysis, including two-dimensional NMR techniques (COSY, HSQC, HMBC) and computational modeling, further investigation is recommended. The provided data and protocols should serve as a valuable resource for researchers working with this versatile heterocyclic compound.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of 2-Mercapto-5-methyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the thermal stability and degradation pathways of 2-Mercapto-5-methyl-1,3,4-thiadiazole. This compound is a key intermediate in the synthesis of various pharmaceuticals, making a thorough knowledge of its thermal properties essential for safe handling, process optimization, and stability assessment in drug development.

Thermal Stability Profile

Detailed quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for 2-Mercapto-5-methyl-1,3,4-thiadiazole is not extensively available in publicly accessible literature. However, studies on its derivatives and related compounds, in conjunction with safety data, provide valuable insights into its thermal behavior.

A Safety Data Sheet (SDS) for 2-Mercapto-5-methyl-1,3,4-thiadiazole indicates that it is a stable compound under normal conditions but will decompose under excess heat. While a specific decomposition temperature is not provided, the hazardous decomposition products are listed.

Physical Properties Relevant to Thermal Stability

| Property | Value |

| Molecular Formula | C₃H₄N₂S₂ |

| Molecular Weight | 132.2 g/mol |

| Melting Point | 188 - 189 °C[1] |

The relatively high melting point suggests a stable crystal lattice and significant thermal energy is required to overcome these intermolecular forces.

Degradation Pathways and Products

The degradation of 2-Mercapto-5-methyl-1,3,4-thiadiazole can proceed through different pathways depending on the conditions, such as temperature, atmosphere, and pressure.

High-Vacuum Thermolysis

High-vacuum thermolysis studies provide insights into the intrinsic decomposition of the molecule in the absence of oxidative or atmospheric influences. Experiments conducted between ambient temperature and 800°C have shown a complex fragmentation pattern.

Table 1: Identified Degradation Products from High-Vacuum Thermolysis [2]

| Product Name | Chemical Formula |

| Isothiocyanic acid | HNCS |

| Methyl isothiocyanate | CH₃NCS |

| Hydrogen cyanide | HCN |

| Carbon disulfide | CS₂ |

The formation of these products suggests the cleavage of the thiadiazole ring and rearrangements of the resulting fragments.

Decomposition in the Presence of Air

In the presence of oxygen, the decomposition is expected to be more complex, involving oxidation of the sulfur and carbon atoms.

Table 2: Hazardous Decomposition Products (General) [3]

| Product Class | Examples |

| Nitrogen Oxides | NOx |

| Carbon Oxides | CO, CO₂ |

| Sulfur Oxides | SOx |

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a ceramic or aluminum pan.

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The mass of the sample is recorded continuously as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperatures at which specific mass loss percentages occur. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying thermal events such as melting and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under a controlled atmosphere, typically nitrogen, at a constant flow rate (e.g., 30 mL/min).

-

Temperature Program: The sample and reference are heated from a sub-ambient or ambient temperature to a temperature beyond the expected decomposition, at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The difference in heat flow between the sample and the reference is measured and plotted against temperature. Endothermic events (like melting) and exothermic events (like some decompositions) are identified by peaks in the DSC thermogram. The temperature at the peak maximum and the enthalpy change (area under the peak) are determined.

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for Thermal Stability Analysis.

Postulated Degradation Pathway

Caption: High-Vacuum Thermolysis Degradation Pathway.

Conclusion

2-Mercapto-5-methyl-1,3,4-thiadiazole is a thermally stable compound with a high melting point. Its decomposition is highly dependent on the surrounding conditions. Under high-vacuum thermolysis, it degrades into smaller, volatile sulfur and nitrogen-containing compounds. In the presence of air, the degradation products are expected to be oxides of carbon, nitrogen, and sulfur. While specific TGA and DSC data for this compound are not widely published, the provided experimental protocols for its derivatives can be adapted to obtain this crucial information for process safety and drug stability studies. Further research to quantify the thermal decomposition kinetics would be beneficial for a more complete understanding of its stability profile.

References

Acidity and pKa of 2-Mercapto-5-methyl-1,3,4-thiadiazole's Thiol Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidic properties of the thiol group in 2-Mercapto-5-methyl-1,3,4-thiadiazole, a crucial intermediate in the synthesis of various pharmaceuticals, including cephalosporin (B10832234) antibiotics like Cefazolin.[1] An understanding of its ionization constant (pKa) is fundamental to predicting its reactivity, solubility, and behavior in physiological environments.

Core Concepts: Tautomerism and Acidity

A significant characteristic of 2-Mercapto-5-methyl-1,3,4-thiadiazole is its existence in two tautomeric forms: the thiol and the thione form.[2] Theoretical and spectroscopic data indicate that the thione tautomer is the predominant form in both the solid state and in DMSO solution.[2] This equilibrium is crucial as the observed acidity and pKa value reflect the ionization of the most stable tautomer.

The acidity of the molecule is attributed to the proton on the nitrogen atom in the thione form, which is in equilibrium with the proton on the sulfur atom in the thiol form. The delocalization of the resulting negative charge upon deprotonation contributes to the stabilization of the conjugate base.

Caption: Tautomeric equilibrium of 2-Mercapto-5-methyl-1,3,4-thiadiazole.

Quantitative Data: pKa Value

The predicted pKa value for the thiol group of 2-Mercapto-5-methyl-1,3,4-thiadiazole is summarized in the table below. It is important to note that this is a predicted value, and experimental determination may yield slightly different results depending on the conditions.

| Parameter | Value | Source |

| Predicted pKa | 6.49 ± 0.40 | --INVALID-LINK--[1][3] |

Experimental Protocol: Spectrophotometric pKa Determination

Objective: To experimentally determine the pKa of 2-Mercapto-5-methyl-1,3,4-thiadiazole by measuring the change in its UV-Vis absorbance as a function of pH.

Materials and Equipment:

-

2-Mercapto-5-methyl-1,3,4-thiadiazole

-

Deionized water

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M

-

Buffer solutions (pH 4-9)

-

Dual-beam UV-Vis spectrophotometer

-

Calibrated pH meter

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 2-Mercapto-5-methyl-1,3,4-thiadiazole of a known concentration (e.g., 1 mM) in a suitable solvent in which both the acidic and basic forms are soluble. A small amount of a co-solvent like methanol (B129727) or DMSO might be necessary, but its concentration should be kept minimal to avoid significant shifts in the pKa.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values covering the range of approximately pKa ± 2. For the predicted pKa of 6.49, buffers ranging from pH 4.5 to 8.5 would be appropriate.

-

Sample Preparation: For each pH value, prepare a sample by adding a precise volume of the stock solution to a volumetric flask and diluting it with the corresponding buffer solution. The final concentration of the compound should be identical in all samples.

-

Spectrophotometric Measurement:

-

Record the UV-Vis spectrum (e.g., from 200 to 400 nm) of each sample at each pH against a blank containing the respective buffer solution.

-

Identify the wavelength of maximum absorbance difference (λ_max_diff) between the fully protonated (acidic) and fully deprotonated (basic) forms of the molecule.

-

-

Data Analysis:

-

Measure the absorbance of each sample at the determined λ_max_diff.

-

Plot the absorbance values as a function of pH. The resulting data should form a sigmoidal curve.

-

The pKa is the pH value at the inflection point of the sigmoidal curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the curve.

-

Caption: General workflow for pKa determination using UV-Vis spectrophotometry.

Computational Approaches to pKa Determination

In addition to experimental methods, computational chemistry offers powerful tools for predicting pKa values. Density Functional Theory (DFT) calculations, coupled with a suitable solvation model (e.g., SMD or PCM), can provide accurate estimations of the free energy of deprotonation in solution, from which the pKa can be calculated.[4][5][6] These methods are particularly useful for screening large numbers of compounds or for understanding the electronic effects of substituents on acidity.

Applications in Drug Development

The pKa value of 2-Mercapto-5-methyl-1,3,4-thiadiazole is a critical parameter in drug development for several reasons:

-

Solubility: The ionization state of the molecule, which is dictated by the pH of the environment relative to its pKa, significantly influences its solubility in aqueous media.

-

Permeability: The charge of the molecule affects its ability to cross biological membranes, a key factor in drug absorption and distribution.

-

Reactivity: The nucleophilicity of the thiol/thione group is dependent on its protonation state, which in turn affects its reactivity in synthetic reactions and its potential interactions with biological targets.

-

Formulation: Knowledge of the pKa is essential for developing stable and effective pharmaceutical formulations.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Mercapto-5-methyl-1,3,4-thiadiazole | 29490-19-5 [chemicalbook.com]

- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical modeling of pKa's of thiol compounds in aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Genesis of a Versatile Heterocycle: A Technical Guide to the Discovery and Historical Synthesis of 2-Mercapto-5-methyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and historical synthesis of 2-Mercapto-5-methyl-1,3,4-thiadiazole, a pivotal heterocyclic compound in the landscape of medicinal and industrial chemistry. While the precise moment of its first synthesis is not definitively documented, its emergence is rooted in the broader exploration of 1,3,4-thiadiazole (B1197879) chemistry, which gained momentum in the mid-20th century. This guide provides a comprehensive overview of the key synthetic routes that have been historically employed, complete with detailed experimental protocols and comparative data.

Historical Perspective on the Synthesis of 1,3,4-Thiadiazoles

The synthesis of the 1,3,4-thiadiazole ring system has been a subject of extensive research, with many of the foundational methods dating back to the early 20th century. These methods laid the groundwork for the eventual synthesis of specifically substituted derivatives like 2-Mercapto-5-methyl-1,3,4-thiadiazole. The majority of these syntheses rely on the cyclization of intermediates derived from thiosemicarbazide (B42300), thiohydrazides, or dithiocarbazates.

One of the earliest and most fundamental approaches to the 2-amino-5-mercapto-1,3,4-thiadiazole core was developed by Guha in 1922.[1] This method involves the treatment of thiosemicarbazide with carbon disulfide in the presence of a base. While not the direct synthesis of the 5-methyl derivative, this work was seminal in establishing a viable pathway to the 2-mercapto-1,3,4-thiadiazole scaffold.

Another significant historical contribution is the Busch method, which utilizes the oxidative cyclization of thiosemicarbazones. Although broader in scope, this method provided another avenue for accessing the 1,3,4-thiadiazole ring and its derivatives.

Key Synthetic Methodologies

The synthesis of 2-Mercapto-5-methyl-1,3,4-thiadiazole has evolved over time, with various methods being developed to improve yield, purity, and industrial scalability. Below are detailed protocols for some of the most significant historical and contemporary synthetic routes.

Synthesis from Thiosemicarbazide and an Acylating Agent

This is a classical and widely adopted method for preparing 2-mercapto-5-substituted-1,3,4-thiadiazoles. The general principle involves the reaction of a thiosemicarbazide with a carboxylic acid or its derivative, followed by cyclization.

Experimental Protocol:

A mixture of a carboxylic acid (1.0 equivalent) and thiosemicarbazide (1.0 equivalent) is treated with a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride. The reaction mixture is heated, often under reflux, for several hours. After cooling, the mixture is poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol (B145695) to afford the desired 2-amino-5-substituted-1,3,4-thiadiazole. To obtain the 2-mercapto derivative, further reaction steps are often necessary, such as diazotization of the amino group followed by displacement with a sulfur nucleophile.

A more direct route to 2-amino-5-mercapto-1,3,4-thiadiazoles involves the reaction of thiosemicarbazide with carbon disulfide.[2]

Experimental Protocol for a Related 2-Amino-5-mercapto-1,3,4-thiadiazole:

In a flask, thiosemicarbazide (0.02 mol) and anhydrous sodium carbonate (0.02 mol) are suspended in ethanol (15 mL). Carbon disulfide (3 mL) is added, and the mixture is heated under reflux with stirring for 1 hour, followed by heating on a steam bath for 4 hours. The solvent is then largely removed, and the residue is dissolved in ice-water and acidified with concentrated hydrochloric acid to precipitate the product.[3]

Synthesis from Ethyl Acetate (B1210297) (Industrial Method)

A common industrial preparation of 2-Mercapto-5-methyl-1,3,4-thiadiazole involves a multi-step process starting from ethyl acetate. This method is advantageous for its use of readily available and inexpensive starting materials.

Experimental Protocol:

The process begins with the hydrazinolysis of ethyl acetate with hydrazine (B178648) hydrate (B1144303) to form acethydrazide (B32501). This reaction is typically carried out at elevated temperatures (104-110 °C) without a solvent to drive the reaction to completion. The resulting acethydrazide solution is then reacted with carbon disulfide in the presence of a base, such as a methanolic solution of liquid ammonia, at a controlled temperature (26-32 °C). This addition reaction forms a dithiocarbazate intermediate. The final step is the acid-catalyzed cyclization of the intermediate, usually with a strong acid like sulfuric acid at low temperatures, to yield 2-Mercapto-5-methyl-1,3,4-thiadiazole. The crude product is then isolated by precipitation in ice water and purified by recrystallization.

Synthesis via Functionalization of a Pre-formed Thiadiazole Ring

This approach involves the modification of an existing 1,3,4-thiadiazole derivative. For instance, 2,5-dimercapto-1,3,4-thiadiazole (B142945) can be selectively alkylated to introduce a methyl group at the 5-position.

Experimental Protocol:

To a solution of 2,5-dimercapto-1,3,4-thiadiazole in a suitable solvent such as ethanol or DMF, a base like potassium carbonate is added. An alkylating agent, for example, methyl iodide or dimethyl sulfate (B86663) (1.0 equivalent for mono-alkylation), is then added, and the reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by filtration and evaporation of the solvent. The product is then purified by chromatography or recrystallization.

Data Presentation

The following tables summarize the quantitative data for the different synthetic methods described.

| Synthesis Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| From Thiosemicarbazide | Thiosemicarbazide, Carbon Disulfide | Anhydrous Sodium Carbonate, Ethanol, HCl | Reflux (1h), Steam Bath (4h) | - | - | [3] |

| Industrial Method | Ethyl Acetate, Hydrazine Hydrate, Carbon Disulfide | Liquid Ammonia in Methanol, Sulfuric Acid | 104-110 °C (hydrazinolysis), 26-32 °C (addition), Low Temp (cyclization) | High | - | CN103145645A |

| Related Synthesis | 4-methylthiosemicarbazide, Carbon Disulfide | Water | Vigorous reflux, 24h | - | 185-186 | [4] |

| Related Synthesis | 2,5-diamino-1,3,4-thiadiazole hydrochloride hydrate | Concentrated HCl | - | Improved overall yield | - | [5] |

Note: Yields and melting points are highly dependent on the specific reaction conditions and purity of reagents and are provided where available in the cited literature.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the key synthetic methodologies described above.

References

- 1. connectjournals.com [connectjournals.com]

- 2. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. US4492793A - Process for the production of 2-amino-5-mercapto-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 5. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Laboratory Scale Synthesis of 2-Mercapto-5-methyl-1,3,4-thiadiazole

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2-Mercapto-5-methyl-1,3,4-thiadiazole (MMTD), a key intermediate in the synthesis of various pharmaceuticals, including Cefazolin.[1][2] The described method is based on the cyclization of an intermediate derived from the reaction of a precursor with a solid super acid catalyst, followed by hydrolysis and acidification.[3] This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

2-Mercapto-5-methyl-1,3,4-thiadiazole is a heterocyclic compound of significant interest due to its versatile applications. It serves as a crucial building block in the pharmaceutical industry, notably as an intermediate for antibiotics.[1] Furthermore, it has applications as a nitrification inhibitor in agriculture.[2] The 1,3,4-thiadiazole (B1197879) ring is a common motif in compounds with a wide range of biological activities.[4] The synthesis of MMTD can be achieved through various routes, often involving the cyclization of thiosemicarbazide (B42300) derivatives or related precursors.[5][6] This protocol details a specific and efficient method for its preparation on a laboratory scale.[3] In the solid state, 2-mercapto-5-methyl-1,3,4-thiadiazole exists predominantly in its thione tautomeric form.[7]

Reaction Scheme

While the provided source outlines a two-step synthesis starting from a "PAD solid," the core transformation to yield 2-Mercapto-5-methyl-1,3,4-thiadiazole is the acid-catalyzed cyclization and subsequent work-up. The general principle often involves the reaction of an acylthiosemicarbazide or a related intermediate which cyclizes to form the thiadiazole ring.

Materials and Equipment

Reagents:

-

PAD solid (precursor)

-

SO₄²⁻/TiO₂-SnO₂-Al₂O₃ solid super acid catalyst

-

Tetrahydrofuran (THF)

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Activated carbon

-

Concentrated hydrochloric acid (HCl)

-

Purified water

-

Ice

Equipment:

-

500 ml reaction flask

-

Stirring apparatus

-

Cooling bath (e.g., ice-salt bath)

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

pH meter or pH paper

-

Vacuum drying oven

-

Standard laboratory glassware

Experimental Protocol

This protocol is adapted from the procedure described in patent CN112110874.[3]

Step 1: Cyclization Reaction

-

To a 500 ml reaction flask, add 240 g of the SO₄²⁻/TiO₂-SnO₂-Al₂O₃ solid acid catalyst and 500 g of tetrahydrofuran.

-

Cool the mixture to below 0°C, maintaining the temperature between -5°C and 0°C using a cooling bath.

-

Slowly add 80 g of the PAD solid to the cooled mixture over a period of approximately 2.5 hours while stirring.

-

After the addition is complete, continue to stir the reaction mixture for an additional hour at the same temperature.

-

Monitor the reaction progress by HPLC until the starting material (PAD solid) is less than or equal to 0.5%.

-

Once the reaction is complete, filter the mixture to remove the solid acid catalyst. The catalyst can be washed with 500 g of water and reused.

-

Concentrate the filtrate by removing the solvent under reduced pressure at 40°C using a rotary evaporator until a dry residue is obtained.

Step 2: Work-up and Purification

-

Add 194 ml of purified water to the residue obtained in the previous step.

-

At a temperature of 15-20°C, slowly add 176 g of a 10% sodium hydroxide solution over 30 minutes until the residue is completely dissolved.

-

Add 2.5 g of activated carbon to the solution and stir for 30 minutes at 15-20°C for decolorization.

-

Filter the solution to remove the activated carbon and wash the filter cake with 50 ml of purified water.

-

Cool the filtrate to 15-20°C and slowly add concentrated hydrochloric acid to adjust the pH to 5.7.

-

Introduce seed crystals of 2-Mercapto-5-methyl-1,3,4-thiadiazole to induce crystallization.

-

Continue the slow addition of concentrated hydrochloric acid until the pH of the solution reaches 1.5.

-

Cool the crystalline slurry to 0-5°C and stir for an additional 30 minutes.

-

Filter the precipitated product and wash the solid with ice water until the pH of the washings is approximately 5.0.

-

Dry the wet product in a vacuum oven at 50°C for 4 hours, then increase the temperature to 70°C and continue drying for 8 hours until the moisture content is ≤0.5%.

Data Presentation

The following table summarizes the quantitative data from the synthesis.

| Parameter | Value | Reference |

| Starting Material (PAD) | 80 g | [3] |

| Catalyst | 240 g | [3] |

| Solvent (THF) | 500 g | [3] |

| Reaction Temperature | -5 to 0 °C | [3] |